1-(5-Amino-2-fluorophenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of the synthesis of 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), a novel fluorinated aromatic diamine monomer, the process began with the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether. This reaction was catalyzed by trifluoromethanesulfonic acid. The subsequent reduction step involved reductive iron and hydrochloric acid to produce the diamine monomer .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic space group Pbca, with specific unit-cell parameters. The presence of an intramolecular N–H…O hydrogen bond generates an S(6) graph-set motif, which is a significant feature of the molecule's structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity and potential for further chemical transformations. The coupling and reduction reactions used in the synthesis of 9FTPBA suggest that the compound can participate in nucleophilic aromatic substitution reactions, given the presence of electron-withdrawing trifluoromethyl groups which can stabilize the intermediate species . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of an oxocyclohexene derivative with ammonium acetate, indicating the compound's ability to undergo nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The fluorinated polyimides derived from 9FTPBA exhibit good solubility in polar organic solvents and some low boiling point organic solvents, which is a desirable property for processing and application purposes. They also show excellent thermal stability, with high glass transition temperatures and temperatures at 5% weight loss, as well as outstanding mechanical properties, such as tensile strength, modulus, and elongation at breakage . The thermal properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were characterized by TGA and DTA, which are important for assessing its stability and potential applications .
Scientific Research Applications
Synthesis of Novel Compounds
1-(5-Amino-2-fluorophenyl)ethanone has been used in the synthesis of various novel compounds. It has been a key intermediate in the synthesis of novel Schiff bases with potential antimicrobial activity (Puthran et al., 2019). Additionally, its derivatives have been synthesized for antimicrobial studies (Kumar et al., 2019).
Molecular Structure and Analysis
The molecular structure and vibrational frequencies of derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been investigated. These studies provide insights into the stability of the molecule, charge transfer, and potential in nonlinear optics (Mary et al., 2015).
Antimicrobial Activity
Derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been tested for antimicrobial activity, showing significant potential against various bacterial and fungal organisms. This research contributes to the development of new antimicrobial agents (Wanjari, 2020).
Synthesis of Pyrazolo[3,4-b]pyridines
This compound has been utilized in the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the versatility of 1-(5-Amino-2-fluorophenyl)ethanone in creating complex molecular structures useful in pharmaceutical research (Almansa et al., 2008).
Anticonvulsant Evaluation
Some derivatives of 1-(5-Amino-2-fluorophenyl)ethanone have been synthesized to explore potential anticonvulsant agents, highlighting its role in neuropharmacology (Ahuja & Siddiqui, 2014).
Anti-Inflammatory Activity
Research has also been conducted on derivatives for their potential anti-inflammatory activity, contributing to the search for new therapeutic agents (Karande & Rathi, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBQTMYNBKLHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Amino-2-fluorophenyl)ethanone | |
CAS RN |
67500-19-0 | |
Record name | 1-(5-Amino-2-fluorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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